molecular formula C17H23NO3S B4022479 N-[2-(cyclohexylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[2-(cyclohexylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B4022479
M. Wt: 321.4 g/mol
InChI Key: LFBPDAJHHISSEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to the requested chemical involves various strategies, including the cyclization of ethyl 2-benzoylthioureidothiophen-3-carboxylates under basic conditions to produce novel thiazin-4-ones and the use of concentrated sulfuric acid or polyphosphoric acid/ethanol for cyclization processes (Leistner et al., 1988). Another method involves the acid-catalyzed cyclization of N-[2-(cyclohex-1-enyl)ethyl]-N-styrylformamides to access 1-benzyl-2-formyloctahydroisoquinolines (Meuzelaar et al., 1998).

Molecular Structure Analysis

Crystal structure determination plays a crucial role in understanding the molecular configuration of synthesized compounds. For instance, the crystal structure of ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ethanol monosolvate has been elucidated, highlighting the importance of intermolecular interactions in stabilizing the crystal structure (Chen et al., 2012).

Chemical Reactions and Properties

The reactivity of similar compounds under various conditions has been explored to synthesize new derivatives with potential biological activities. For example, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone demonstrates the versatility of these compounds in chemical synthesis (Sabbaghan & Hossaini, 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. However, specific details on the physical properties of the exact compound requested are not directly available in the literature reviewed.

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential for understanding the utility of these compounds in chemical and pharmaceutical contexts. The reactivity of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines to produce 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides illustrates the chemical versatility of related compounds (Bozzo et al., 2003).

properties

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c19-17(18-10-11-22-13-6-2-1-3-7-13)16-12-20-14-8-4-5-9-15(14)21-16/h4-5,8-9,13,16H,1-3,6-7,10-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBPDAJHHISSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohexylsulfanyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(cyclohexylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(cyclohexylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(cyclohexylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(cyclohexylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(cyclohexylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(cyclohexylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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